molecular formula C15H13ClN2O2S B10811830 2-{[(2-chlorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(2-chlorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B10811830
M. Wt: 320.8 g/mol
InChI Key: PVBDFIKTSBQFOY-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a thiophene-based compound with a bicyclic cyclopenta[b]thiophene core. Its structure features a 2-chlorobenzoyl group attached to the amino substituent at position 2 and a carboxamide group at position 2. The presence of the 2-chlorophenyl moiety may enhance lipophilicity and influence receptor binding, while the carboxamide group contributes to hydrogen-bonding interactions, critical for biological activity .

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c16-10-6-2-1-4-8(10)14(20)18-15-12(13(17)19)9-5-3-7-11(9)21-15/h1-2,4,6H,3,5,7H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBDFIKTSBQFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

2-{[(2-chlorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic organic compound notable for its unique bicyclic structure, which combines a thiophene ring with a cyclopentane moiety. This compound is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C₁₅H₁₃ClN₂O₂S
  • Molecular Weight: 320.8 g/mol
  • Functional Groups: The presence of amine and carbonyl groups enhances its reactivity and interaction with biological targets.

Biological Activity

The biological activity of 2-{[(2-chlorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been investigated in various studies, revealing significant antibacterial and antifungal properties.

Antimicrobial Activity

Research indicates that this compound exhibits a broad spectrum of antimicrobial efficacy, particularly against Gram-positive and Gram-negative bacteria as well as fungi. The structural features of the compound facilitate its interaction with microbial targets, potentially inhibiting their growth.

Table 1: Antimicrobial Activity Data

MicroorganismActivity (Zone of Inhibition)Reference
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans14 mm

The mechanism by which 2-{[(2-chlorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts its effects is still under investigation. However, studies suggest that it may disrupt cellular processes in pathogens through inhibition of key enzymes or interference with cell wall synthesis.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on the compound's efficacy against various bacterial strains demonstrated significant inhibition rates. The results indicated that at concentrations as low as 25 µg/mL, the compound could effectively reduce bacterial growth by over 70% in vitro.
  • Fungal Inhibition : Another study focused on fungal pathogens, where the compound showed inhibitory effects on Candida species. The research highlighted its potential as an antifungal agent, particularly in treating infections caused by resistant strains.

Research Findings

Recent literature has explored the potential therapeutic applications of this compound beyond its antimicrobial properties:

  • Potential as an Anti-inflammatory Agent : Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects : There is emerging evidence indicating that compounds with similar structures may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's.

Future Directions

Further research is warranted to explore the full therapeutic potential of 2-{[(2-chlorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. Areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to evaluate the safety and efficacy of the compound in living organisms.
  • Mechanistic Studies : Detailed mechanistic studies to elucidate how this compound interacts with specific biological targets at the molecular level.

Comparison with Similar Compounds

Chloroacetamido Derivatives

  • 2-(2-Chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (8a) Structure: Replaces the 2-chlorobenzoyl group with a chloroacetamido group. Synthesis: Prepared via reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with chloroacetic chloride in THF . This may result in lower binding affinity to hydrophobic enzyme pockets .

Phenoxyacetyl Derivatives

  • 2-[[2-(2-Chlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 301678-83-1) Structure: Substitutes the benzoyl group with a phenoxyacetyl chain. Molecular Formula: C₁₆H₁₅ClN₂O₃S (molar mass 350.82 g/mol) . Key Differences: The ether oxygen in the phenoxy group may increase solubility but reduce metabolic stability due to susceptibility to oxidative degradation. This contrasts with the target compound’s more stable benzoyl linkage .

Bulky Alkyl/Aryl Substituents

  • 2-[(2,2-Dimethylpropanoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 352339-95-8) Structure: Features a pivaloyl (2,2-dimethylpropanoyl) group. Molecular Formula: C₂₀H₂₄N₂O₂S (molar mass 356.48 g/mol) . This contrasts with the target compound’s planar 2-chlorophenyl group, which may facilitate better binding .

Modifications at Position 3: Carboxamide vs. Ester

  • Ethyl 2-(2-Chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 203385-15-3)
    • Structure : Replaces the carboxamide with an ethyl ester.
    • Molecular Formula : C₁₃H₁₅ClN₂O₃S .
    • Key Differences : The ester group increases lipophilicity (higher logP) but may act as a prodrug, requiring hydrolysis to the active carboxylic acid form. This contrasts with the target compound’s carboxamide, which is metabolically stable and directly engages in hydrogen bonding .

Antiproliferative Activity

  • N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24) Activity: Inhibits tyrosine kinase receptors in MCF7 breast cancer cells (IC₅₀ = 0.8 µM) . Comparison: The target compound lacks the pyrimidine sulfonamide moiety, which is critical for ATP-binding site inhibition in Compound 23. This suggests divergent mechanisms of action .

Anticonvulsant Activity

  • Schiff Bases of 2-Substituted-N-o-tolyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
    • ADME Properties : Moderate aqueous solubility (LogS = -4.2) and blood-brain barrier penetration (LogBB = 0.3) .
    • Comparison : The target compound’s 2-chlorophenyl group may enhance CNS penetration compared to Schiff base derivatives, which exhibit variable LogBB values .

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